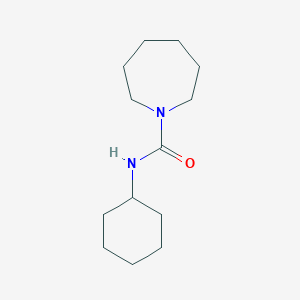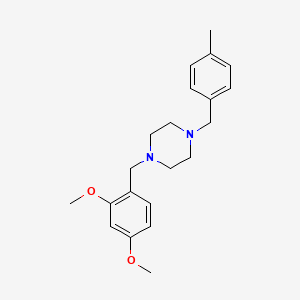![molecular formula C17H23NO3 B5875689 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid](/img/structure/B5875689.png)
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). It is also known as ibuprofen lysine, which is a salt form of ibuprofen. This compound is widely used in the medical field for its anti-inflammatory, analgesic, and antipyretic effects.
作用机制
The mechanism of action of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme. This enzyme is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting the COX enzyme, 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid reduces the production of prostaglandins, thereby reducing inflammation, pain, and fever.
Biochemical and physiological effects:
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever by inhibiting the COX enzyme. This compound also has antioxidant properties, which may help to prevent oxidative damage to cells. In addition, 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid has several advantages for lab experiments. It is readily available and easy to synthesize. This compound is also stable and has a long shelf life, making it suitable for long-term studies. However, there are some limitations to the use of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid in lab experiments. It can be toxic at high doses, and care must be taken when handling this compound. In addition, the effects of this compound may vary depending on the experimental conditions, which may limit its usefulness in certain studies.
未来方向
There are several future directions for the study of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid. One area of research is the development of new formulations and delivery methods for this compound. This could include the development of sustained-release formulations or the use of novel delivery systems such as nanoparticles. Another area of research is the investigation of the potential use of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, further studies are needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
The synthesis of 3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid involves the reaction between ibuprofen and lysine. The reaction takes place in the presence of a catalyst and a solvent. The process is carried out under controlled conditions of temperature and pressure to obtain a pure form of ibuprofen lysine. This compound is then purified and dried to obtain the final product.
科学研究应用
3-[(3-cyclohexylpropanoyl)amino]-2-methylbenzoic acid has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is commonly used in the treatment of pain, fever, and inflammation. This compound has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
属性
IUPAC Name |
3-(3-cyclohexylpropanoylamino)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-12-14(17(20)21)8-5-9-15(12)18-16(19)11-10-13-6-3-2-4-7-13/h5,8-9,13H,2-4,6-7,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCJOMWENOVJIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)CCC2CCCCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5875610.png)


![3-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5875630.png)

![ethyl (2-{[(4-fluorophenyl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5875639.png)




![4-methyl-N-[1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B5875687.png)


![2-[4-(2-furoyl)-1-piperazinyl]-N-phenylacetamide](/img/structure/B5875716.png)